molecular formula C21H24FN5O2S2 B2468248 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 1207043-51-3

2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2468248
CAS No.: 1207043-51-3
M. Wt: 461.57
InChI Key: ZAYDGUURCHKFPU-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, a heterocyclic scaffold structurally analogous to purines but with a thiazole ring replacing the imidazole moiety . The core structure is characterized by a fused thiazole-pyrimidine system, which confers unique electronic and steric properties. Key structural features include:

  • 6-ethyl substituent: Enhances lipophilicity and metabolic stability.
  • 7-oxo moiety: Contributes to hydrogen-bonding capabilities.
  • Sulfanyl linkage at position 5: Connects the core to an N-(4-fluorophenyl)acetamide side chain, which may influence target affinity and solubility .

The 4-fluorophenyl group is a common pharmacophore in drug design, often improving bioavailability and target selectivity .

Properties

IUPAC Name

2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2S2/c1-3-27-19(29)17-18(24-20(31-17)26-10-8-13(2)9-11-26)25-21(27)30-12-16(28)23-15-6-4-14(22)5-7-15/h4-7,13H,3,8-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYDGUURCHKFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step typically involves nucleophilic substitution reactions where the piperidine ring is introduced.

    Attachment of the Fluorophenylacetamide Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can be performed on the thiazolopyrimidine core.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide exhibit significant antitumor properties. For instance, studies have shown that related thiazolo-pyrimidine derivatives can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These derivatives are being explored for their ability to target various signaling pathways implicated in tumor growth and metastasis .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains and fungi. The thiazole ring is known for its biological activity, and derivatives have been synthesized and tested for their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

G Protein-Coupled Receptor Modulation

G protein-coupled receptors (GPCRs) are critical targets in drug discovery due to their role in numerous physiological processes. The compound's structure indicates potential interactions with GPCRs, which may lead to the modulation of signaling pathways involved in pain perception, inflammation, and other critical functions .

Structure-Activity Relationship (SAR) Studies

SAR studies have been vital in understanding how modifications to the compound's structure affect its biological activity. By systematically altering functional groups and evaluating the resulting changes in activity, researchers can optimize the compound for enhanced efficacy and reduced toxicity. For example, variations in the piperidine moiety have been linked to improved binding affinities for specific biological targets .

Case Studies

Study ReferenceApplication FocusKey Findings
Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Antimicrobial ActivityShowed effectiveness against multiple bacterial strains; identified structure as a key factor in activity.
GPCR ModulationIndicated potential for modulating receptor activity linked to pain and inflammation pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It is likely to interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact pathways involved would require further experimental validation.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs.
  • Fluorophenyl Acetamide : The N-(4-fluorophenyl)acetamide group is conserved in multiple analogs (e.g., ’s benzothiazole derivatives), suggesting its role in π-π stacking or fluorine-mediated interactions .

Analogs with Divergent Heterocyclic Cores

Compound Name Core Structure Key Features Biological Relevance
Pyrazolo[4,3-d]pyrimidin-5-yl analog Pyrazolopyrimidine 4-methoxybenzyl and 1-ethyl groups; similar sulfanyl-acetamide chain. Undisclosed (structural diversity screening)
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole Retains 4-fluorophenylacetamide but lacks fused pyrimidine. Antimicrobial/anticancer candidate
Triazole-sulfanyl-N-(4-fluorophenyl)acetamide (561295-12-3) 1,2,4-triazole Thiophene and ethyl groups; sulfanyl linker conserved. Kinase inhibitor potential

Key Observations :

  • Core Flexibility : Replacing thiazolopyrimidine with pyrazolopyrimidine () or benzothiazole () alters electron distribution and hydrogen-bonding capacity, impacting target selectivity.
  • Sulfanyl Linker : The sulfanyl group in the target compound and triazole analog () may serve as a metabolically stable bioisostere for ester or ether linkages.

Biological Activity

The compound 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O2S2C_{23}H_{29}N_{5}O_{2}S_{2} with a molecular weight of 471.6 g/mol. The structure includes a thiazolopyrimidine core and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H29N5O2S2C_{23}H_{29}N_{5}O_{2}S_{2}
Molecular Weight471.6 g/mol
CAS Number1207035-14-0

The compound is believed to exert its biological effects primarily through the inhibition of topoisomerase I (TopI), an enzyme crucial for DNA replication. By stabilizing the TopI-DNA complex, it interferes with DNA unwinding and replication processes, leading to cancer cell apoptosis. This mechanism is significant in the development of anticancer therapies.

Anticancer Activity

Studies have demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines. For instance, in vitro assays have shown significant growth inhibition in human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The following table summarizes the growth inhibition concentrations (GI50) observed:

Cell LineGI50 (μmol/L)
MCF-70.21 ± 0.04
NCI-H4600.12 ± 0.04
SF-2680.08 ± 0.006

These results indicate that the compound is highly effective at low concentrations, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

In addition to its anticancer effects, the compound has also been evaluated for antimicrobial activity. Preliminary studies suggest it has moderate to strong activity against a range of bacteria and fungi, although specific MIC (Minimum Inhibitory Concentration) values are still under investigation.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A comprehensive study published in a peer-reviewed journal assessed the efficacy of the compound against multiple cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways.
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into how this compound interacts with TopI at the molecular level. These studies suggest that specific interactions between the compound and amino acid residues in TopI enhance its inhibitory effects.
  • In Vivo Studies : Animal model studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Early results indicate promising outcomes regarding tumor reduction and survival rates in treated subjects.

Q & A

Q. What are the critical steps in synthesizing this thiazolopyrimidine derivative?

The synthesis involves three key stages:

  • Core Formation : Construct the thiazolo[4,5-d]pyrimidine core via cyclization of thiourea derivatives with α-ketoesters under acidic conditions .
  • Substituent Introduction : Attach the 4-methylpiperidine group using nucleophilic substitution at the 2-position of the core. Palladium-catalyzed cross-coupling (e.g., Suzuki) is recommended for introducing the 4-fluorophenylacetamide moiety .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent integration and connectivity, particularly for the thioether bridge and acetamide group .
  • HPLC-MS : Confirm molecular weight and purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with electrospray ionization mass spectrometry .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, if synthetic intermediates crystallize .

Q. What solvents and catalysts optimize the coupling reactions?

  • Solvents : Dimethylformamide (DMF) or dichloromethane for SN2 reactions; toluene/water mixtures for Suzuki couplings .
  • Catalysts : Pd(PPh3_3)4_4 (for Suzuki), triethylamine (for acid scavenging), and CuI for thioether formation .

Advanced Research Questions

Q. How can reaction yields be systematically optimized for large-scale synthesis?

Apply Design of Experiments (DoE) to evaluate variables:

  • Temperature : 60–100°C for cyclization (higher temps reduce reaction time but increase byproducts) .
  • Catalyst Loading : 1–5 mol% Pd for cross-coupling; excess catalyst may degrade the core structure .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions . Statistical tools like ANOVA can identify significant factors affecting yield and purity .

Q. How to resolve contradictions in reported biological activity data?

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out experimental variability .
  • Purity Validation : Use LC-MS to confirm absence of impurities (e.g., unreacted starting materials) that may skew activity .
  • Orthogonal Assays : Compare enzyme inhibition (IC50_{50}) with cellular proliferation assays (e.g., MTT) to distinguish direct target engagement from off-target effects .

Q. What computational strategies predict structure-activity relationships (SAR)?

  • Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., CDK2) using AutoDock Vina; prioritize residues like Lys33 and Asp145 for hydrogen bonding .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How to identify and characterize synthetic byproducts?

  • Byproduct Profiling : Use LC-MS/MS to detect common side products, such as:
  • Oxidized Thioethers : Sulfoxide/sulfone derivatives from excess oxidizing agents .
  • Depiperidinylated Core : Resulting from acidic hydrolysis during workup .
    • Isolation : Semi-preparative HPLC (C18 column, isocratic elution) for structural elucidation via 1H^1H-NMR .

Methodological Challenges and Solutions

Q. What strategies mitigate low solubility in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group to improve bioavailability .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment via Western blot .
  • Kinobeads Profiling : Incubate cell lysates with immobilized kinase inhibitors to quantify compound-binding kinases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.